Ethyl 5-hydroxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-hydroxybenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 5-hydroxybenzofuran-3-carboxylate typically begins with 5-hydroxybenzofuran-3-carboxylic acid.
Reaction Conditions: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Ethyl 5-hydroxybenzofuran-3-carboxylate can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated benzofurans, alkylated benzofurans, etc.
Scientific Research Applications
Ethyl 5-hydroxybenzofuran-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxybenzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-hydroxybenzofuran-3-carboxylate is compared with other similar compounds, such as:
Ethyl 2-hydroxybenzofuran-3-carboxylate
Ethyl 4-hydroxybenzofuran-3-carboxylate
Ethyl 6-hydroxybenzofuran-3-carboxylate
These compounds share structural similarities but differ in the position of the hydroxyl group, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 5-hydroxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCZNWVYTVUKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765755 |
Source
|
Record name | Ethyl 5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70765755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114195-14-1 |
Source
|
Record name | Ethyl 5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70765755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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